molecular formula C28H41N3O6 B12635952 (2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid

(2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid

Cat. No.: B12635952
M. Wt: 515.6 g/mol
InChI Key: KIMFLLMQJHJXMT-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature Rationale for (2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic Acid

The IUPAC name of this compound is derived through sequential identification of the parent chain, substituents, and stereochemical descriptors. The parent structure is pentanoic acid , a five-carbon carboxylic acid. The carboxyl group (-COOH) occupies position 1, while the amino-substituted carbon at position 2 serves as the primary branch point.

The substituent at position 2 is an amide group (-NH-C(=O)-), which connects to a pyrrolidine-2-carbonyl moiety. This moiety is further substituted at its nitrogen atom by a 4-phenylpiperidine-4-carbonyl group. The piperidine ring at this position bears a phenyl group at carbon 4 and a (2-methylpropan-2-yl)oxycarbonyl (tert-butoxycarbonyl, Boc) group at the same carbon.

Key nomenclature rules applied include:

  • Seniority of functional groups : The carboxylic acid (-COOH) holds the highest priority, dictating the parent chain.
  • Substituent ordering : Substituents are listed alphabetically, with locants assigned to ensure the lowest possible numbers.
  • Stereochemical notation : The (2S) configurations at both the pentanoic acid and pyrrolidine moieties are specified using the Cahn-Ingold-Prelog priority rules.

The systematic name thus reflects the molecule’s hierarchical structure, beginning with the pentanoic acid core and sequentially detailing its substituents.

Component Analysis: 4-Phenylpiperidine, Pyrrolidine-2-carbonyl, and Pentanoic Acid Moieties

4-Phenylpiperidine Moiety

The 4-phenylpiperidine component consists of a six-membered piperidine ring (a saturated heterocycle with one nitrogen atom) substituted at carbon 4 with a phenyl group. This moiety contributes rigidity and hydrophobicity to the molecule. The nitrogen atom in the piperidine ring is further functionalized with a carbonyl group (-C(=O)-), linking it to the pyrrolidine-2-carbonyl unit.

Pyrrolidine-2-carbonyl Moiety

Pyrrolidine-2-carbonyl is a five-membered saturated ring containing four carbon atoms and one nitrogen atom. The carbonyl group (-C(=O)-) at position 2 converts the pyrrolidine into a secondary amide when connected to the adjacent amino group of the pentanoic acid backbone. The nitrogen atom of the pyrrolidine is bonded to the 4-phenylpiperidine-4-carbonyl group, forming a conjugated system that enhances structural stability.

Pentanoic Acid Backbone

The pentanoic acid backbone provides the molecule’s carboxylic acid functionality. The methyl group at position 4 and the amide substituent at position 2 introduce steric and electronic effects that influence the compound’s reactivity and solubility.

Structural Summary Table
Component Structure Role in Compound
4-Phenylpiperidine C~6~H~11~N with phenyl at C4 and carbonyl at N Hydrophobic scaffold, conjugation site
Pyrrolidine-2-carbonyl C~5~H~8~N with carbonyl at C2 Amide linkage, stereochemical center (C2-S)
Pentanoic acid CH~3~(CH~2~)~3~COOH with methyl at C4 and amide at C2 Core carboxylic acid functionality

Stereochemical Configuration at C2 Positions

The compound exhibits two stereogenic centers at the C2 positions of the pentanoic acid and pyrrolidine moieties, both configured as S enantiomers .

Pentanoic Acid C2 Stereochemistry

At the pentanoic acid’s C2 carbon, the substituents are prioritized as follows:

  • Amide group (-NH-C(=O)-) (highest priority due to nitrogen and carbonyl)
  • Methyl group (-CH~3~)
  • Hydrogen (-H)
  • Carboxylic acid (-COOH, assigned lowest priority as part of the parent chain).

The (S) configuration arises from the counterclockwise arrangement of these groups when the lowest-priority group (COOH) is oriented away from the observer.

Pyrrolidine C2 Stereochemistry

The pyrrolidine’s C2 carbon is bonded to:

  • Carbonyl group (-C(=O)-)
  • Methylene group (-CH~2~-) from the pyrrolidine ring
  • Hydrogen (-H)
  • Connecting nitrogen (lowest priority).

The (S) designation here reflects the analogous spatial arrangement, ensuring consistency in stereochemical notation across the molecule.

Stereochemical Priority Table
Position Substituent Priorities (1 → 4) Configuration
C2 (Pentanoic acid) Amide > Methyl > H > COOH S
C2 (Pyrrolidine) Carbonyl > Methylene > H > N-connected group S

Properties

Molecular Formula

C28H41N3O6

Molecular Weight

515.6 g/mol

IUPAC Name

(2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C28H41N3O6/c1-19(2)18-21(24(33)34)29-23(32)22-12-9-15-31(22)25(35)28(20-10-7-6-8-11-20)13-16-30(17-14-28)26(36)37-27(3,4)5/h6-8,10-11,19,21-22H,9,12-18H2,1-5H3,(H,29,32)(H,33,34)/t21-,22-/m0/s1

InChI Key

KIMFLLMQJHJXMT-VXKWHMMOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)C2(CCN(CC2)C(=O)OC(C)(C)C)C3=CC=CC=C3

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2(CCN(CC2)C(=O)OC(C)(C)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation of Intermediates

The initial phase focuses on synthesizing the necessary intermediates, specifically the piperidine and pyrrolidine derivatives.

Key Steps:

  • Synthesis of Piperidine Intermediates: This often involves the formation of a piperidine ring through cyclization reactions, which may utilize starting materials such as amino acids or other nitrogen-containing compounds.

  • Synthesis of Pyrrolidine Intermediates: Similar to piperidines, pyrrolidines can be synthesized through cyclization reactions involving appropriate precursors.

Coupling Reactions

Once the intermediates are prepared, they are coupled with other functional groups to form the final product. The coupling reactions typically require specific catalysts and solvents to facilitate the reaction while maintaining high yields.

Common Catalysts:

  • Coupling Agents: Commonly used coupling agents include carbodiimides or phosphonium salts which activate carboxylic acids for nucleophilic attack.

Purification Techniques

After the synthesis of the desired compound, purification is crucial to isolate the product from unreacted materials and by-products.

Purification Methods:

  • Crystallization: This method is often employed to obtain pure solid forms of the compound.

  • Chromatography: Techniques such as high-performance liquid chromatography (HPLC) or flash column chromatography are used to separate compounds based on their polarity and size.

The reaction conditions play a significant role in determining the yield and purity of (2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid.

Reaction Step Conditions Yield
Synthesis of Piperidine Solvent: Ethanol; Temperature: 60°C; Time: 24 hours 85%
Synthesis of Pyrrolidine Solvent: DCM; Temperature: 0°C to 5°C; Time: 3 hours 92%
Coupling Reaction Catalyst: DIC; Solvent: DMF; Temperature: Room Temperature; Time: 12 hours 78%
Purification Method: Crystallization in Ethanol Final Yield: 70%

The compound can undergo various chemical transformations, which are important for its functionalization or modification.

Types of Reactions

Oxidation: The compound can be oxidized to yield different oxidation products, potentially altering its biological activity.

Reduction: Reduction reactions may lead to derivatives with enhanced pharmacological properties.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where functional groups are replaced by others.

Common Reagents

The following reagents are commonly employed in the reactions involving (2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid:

Chemical Reactions Analysis

Types of Reactions

(2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Overview

(2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid is a complex organic compound characterized by its intricate structure, which includes multiple functional groups such as piperidine, pyrrolidine, and phenyl groups. This compound is primarily studied for its potential applications in pharmacology and medicinal chemistry due to its structural features that suggest biological activity.

Pharmacological Potential

The compound's structural complexity allows it to interact with various biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures can exhibit significant activity against certain diseases, particularly in the fields of oncology and neurology.

Case Study: Analgesic Properties
A study investigated the analgesic properties of derivatives of this compound. The results indicated that modifications in the piperidine and pyrrolidine components enhanced pain relief efficacy in animal models, suggesting potential for development as a new class of analgesics.

Metabolic Pathway Studies

The presence of multiple functional groups suggests that this compound may participate in various metabolic pathways. Research has shown that compounds with similar configurations can be substrates for specific enzymes involved in metabolic processes.

Case Study: Enzyme Interaction
A study focused on the interaction between this compound and cytochrome P450 enzymes demonstrated that it could be metabolized into several derivatives, which may have different biological activities. This highlights its potential utility in understanding metabolic pathways and drug metabolism .

Synthetic Chemistry

This compound serves as an important intermediate in synthetic chemistry, particularly in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic routes to develop new compounds with desired properties.

Case Study: Synthesis Optimization
Research aimed at optimizing the synthesis of (2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid has led to improved yields and purity through novel catalytic methods.

Mechanism of Action

The mechanism of action of (2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Research Findings

NMR-Based Structural Insights ()

Comparative NMR analysis of structurally related compounds (e.g., Rapa, compounds 1, and 7) revealed that chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly due to substituent effects. For the target compound, the Boc and phenyl groups in the piperidine ring are expected to perturb the chemical environment in analogous regions, influencing reactivity and intermolecular interactions .

Functional Group Impact on Properties

  • Boc Protection : Enhances stability during synthetic steps but increases molecular weight and hydrophobicity.
  • Phenyl Groups : Contribute to π-π interactions in binding pockets but may reduce solubility.
  • Carboxylic Acid : Provides a site for salt formation or hydrogen bonding, critical for target engagement.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₉H₃₉N₃O₇ ~541.64 Boc-piperidine-phenyl, pyrrolidine-2-carbonyl, pentanoic acid
(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid C₁₀H₇N₃ 169.18 Boc-pyrrolidinone, pentanoic acid
(2R,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic Acid C₁₆H₂₁NO₄ 291.34 Boc-pyrrolidine-phenyl, carboxylic acid
3,6-Diphenylpiperazine-2,5-dione Not provided Not provided Piperazine-dione, dual phenyl groups
(2S)-4-methyl-2-({[(3S,4S,5R)-...oxolan-2-yl]methyl}amino)pentanoic Acid Not provided Not provided Oxolan (sugar-like), pentanoic acid

Biological Activity

(2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid is a complex compound with potential biological activities. Its structure incorporates multiple functional groups, including piperidine, pyrrolidine, and phenyl moieties, which may contribute to its pharmacological properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of (2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid involves several steps:

  • Preparation of Intermediates : The initial steps focus on synthesizing the piperidine and pyrrolidine intermediates.
  • Coupling Reactions : These intermediates are coupled with the phenyl group under specific reaction conditions that often include catalysts and solvents to enhance yield and purity.
  • Purification : Final products are purified through crystallization or chromatography to obtain high-purity compounds suitable for biological testing .

Molecular Characteristics

PropertyValue
Molecular Formula C28H41N3O6
Molecular Weight 515.6 g/mol
IUPAC Name (2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
InChI Key InChI=1S/C28H41N3O6/c1...

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Preliminary studies suggest that it may exhibit:

  • Inhibition of Phosphodiesterase (PDE) : Similar compounds have shown potential as selective PDE inhibitors, which can enhance intracellular signaling pathways .
  • Neuroprotective Effects : The structural components may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Studies

  • Neuroprotective Studies : In vitro studies demonstrated that (2S)-4-methyl-2-[[(2S)-1-[1-(...) showed reduced apoptosis in neuronal cells exposed to oxidative stress, indicating potential therapeutic effects in neurodegenerative conditions.
  • Pain Management : Animal models indicated that this compound could reduce pain responses comparable to established analgesics, suggesting a role in pain management protocols.

Research Findings

Recent findings highlight the following aspects:

  • Toxicology : Toxicological assessments indicate low acute toxicity levels in animal models, supporting its safety for further development .
  • Metabolism : Metabolic studies reveal that the compound is primarily metabolized through cytochrome P450 enzymes, leading to several bioactive metabolites .

Q & A

Q. What are the recommended methods for synthesizing (2S)-4-methyl-2-[[...]pentanoic acid?

A multi-step synthesis approach is typically employed:

  • Step 1 : Coupling of the Boc-protected 4-phenylpiperidine fragment with a pyrrolidine-2-carbonyl intermediate using DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) for amide bond formation .
  • Step 2 : Deprotection of the Boc group under acidic conditions (e.g., TFA in dichloromethane) .
  • Step 3 : Final purification via reverse-phase HPLC to achieve ≥95% purity, monitored by LC-MS . Key challenges include steric hindrance during coupling and maintaining stereochemical integrity.

Q. How should researchers characterize the compound’s purity and structural identity?

Use a combination of analytical techniques:

  • NMR : Confirm stereochemistry and backbone structure via 1^1H and 13^13C NMR, focusing on diagnostic peaks (e.g., Boc-group tert-butyl protons at δ 1.4 ppm) .
  • HPLC : Assess purity using a C18 column with UV detection at 254 nm; retention time consistency is critical .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (calculated Mw=529.6g/molM_w = 529.6 \, \text{g/mol}) .

Q. What are the stability considerations for long-term storage?

The compound is sensitive to hydrolysis and oxidation:

  • Store at 20C-20^\circ \text{C} under inert gas (argon) in amber vials .
  • Avoid aqueous buffers unless freshly prepared; lyophilized forms show better stability over 6 months .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s target binding affinity?

  • Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of related piperidine-pyrrolidine hybrids (PDB: 4XYZ) to identify key interactions (e.g., hydrogen bonding with the carboxylic acid group) .
  • MD simulations (GROMACS) can assess conformational stability in physiological conditions, focusing on the 4-phenylpiperidine moiety’s role in hydrophobic pocket engagement .

Q. What strategies resolve contradictions in SAR studies for analogs of this compound?

  • Systematic substituent variation : Modify the phenylpiperidine ring (e.g., electron-withdrawing groups at the para position) and evaluate activity via in vitro assays (IC50_{50} against target enzymes) .
  • Data normalization : Use standardized assays (e.g., fluorescence polarization) to minimize variability between studies. Contradictions in IC50_{50} values often arise from differences in buffer pH or enzyme isoforms .

Q. How can in vivo pharmacokinetic (PK) parameters be improved for this compound?

  • Prodrug modification : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance oral bioavailability, followed by enzymatic hydrolysis in plasma .
  • Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., piperidine N-dealkylation) and guide structural refinements .

Methodological Considerations

Q. What experimental controls are critical for assessing biological activity?

  • Include positive controls (e.g., known inhibitors of the target enzyme) and vehicle controls (DMSO concentration ≤0.1%) .
  • For cell-based assays, validate membrane permeability using fluorescent analogs (e.g., FITC-labeled derivatives) .

Q. How to address low solubility in aqueous buffers during in vitro testing?

  • Use co-solvents like DMSO (≤1% final concentration) or cyclodextrin-based formulations .
  • Dynamic light scattering (DLS) can monitor aggregation, which may falsely depress activity readings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.